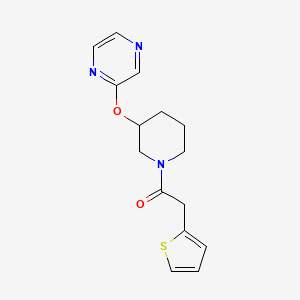

1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

Description

1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a heterocyclic compound featuring a piperidine core substituted at position 3 with a pyrazine-2-yloxy group. The ethanone moiety is linked to a thiophen-2-yl ring, conferring distinct electronic and steric properties.

Properties

IUPAC Name |

1-(3-pyrazin-2-yloxypiperidin-1-yl)-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S/c19-15(9-13-4-2-8-21-13)18-7-1-3-12(11-18)20-14-10-16-5-6-17-14/h2,4-6,8,10,12H,1,3,7,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOMQJRWFSCLKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CC=CS2)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is an organic compound characterized by its complex structure, which includes a pyrazine ring, a piperidine ring, and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor, antibacterial, and antifungal properties.

The molecular formula of this compound is , with a molecular weight of approximately 303.38 g/mol. Its unique structural features contribute to its reactivity and interactions with biological targets.

Antitumor Activity

Research indicates that compounds with similar structural motifs to this compound exhibit significant antitumor activity. A study demonstrated that derivatives of piperidine and thiophene have shown efficacy against various cancer cell lines, suggesting that this compound may also possess similar properties .

Antibacterial and Antifungal Activity

The compound has been evaluated for its antibacterial and antifungal activities. Preliminary studies suggest that it can inhibit the growth of several bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects involves interactions with specific biological targets. Studies on similar compounds indicate that they may act by disrupting cellular processes or inhibiting key enzymes involved in pathogen survival .

Case Studies

Several case studies have explored the biological activity of compounds structurally related to this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor efficacy | Demonstrated inhibition of tumor growth in vitro. |

| Study B | Antibacterial properties | Showed effectiveness against Gram-positive bacteria. |

| Study C | Antifungal activity | Indicated potential against common fungal pathogens. |

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Optimizing reaction conditions is crucial for maximizing yield and minimizing by-products. Common synthetic routes include the use of oxidizing agents and carefully controlled reaction environments .

Scientific Research Applications

Biological Activities

1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is an organic compound that has garnered attention in medicinal chemistry because of its complex structure and potential biological activities.

Antitumor Activity

Research indicates that compounds with similar structural motifs to this compound exhibit antitumor activity. Studies have demonstrated that derivatives of piperidine and thiophene have shown efficacy against various cancer cell lines, suggesting that this compound may also possess similar properties.

Antibacterial and Antifungal Activity

The compound has been evaluated for its antibacterial and antifungal activities, with preliminary studies suggesting it can inhibit the growth of several bacterial strains and fungi. This makes it a candidate for further development as an antimicrobial agent. The mechanism by which the compound exerts its biological effects involves interactions with specific biological targets and may act by disrupting cellular processes or inhibiting key enzymes involved in pathogen survival.

Case Studies

Several case studies have explored the biological activity of compounds structurally related to this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor efficacy | Demonstrated inhibition of tumor growth in vitro |

| Study B | Antibacterial properties | Showed effectiveness against Gram-positive bacteria |

| Study C | Antifungal activity | Indicated potential against common fungal pathogens |

Synthesis and Properties

The synthesis of this compound typically involves multi-step organic reactions, where optimizing reaction conditions is crucial for maximizing yield and minimizing by-products. Common synthetic routes include the use of oxidizing agents and carefully controlled reaction environments.

The properties of this compound include:

- IUPAC Name: 1-(3-pyrazin-2-yloxypiperidin-1-yl)-2-thiophen-2-ylethanone

- Molecular Formula: C15H17N3O2S

- Molecular Weight: 303.4 g/mol

- InChI: InChI=1S/C15H17N3O2S/c19-15(9-13-4-2-8-21-13)18-7-1-3-12(11-18)20-14-10-16-5-6-17-14/h2,4-6,8,10,12H,1,3,7,9,11H2

- InChI Key: QOOMQJRWFSCLKG-UHFFFAOYSA-N

- Canonical SMILES: C1CC(CN(C1)C(=O)CC2=CC=CS2)OC3=NC=CN=C3

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Structural and Functional Insights

Core Heterocycles :

- The piperidine core in the target compound offers conformational rigidity compared to piperazine analogs (e.g., MK47), which may enhance target binding specificity .

- The pyrazin-2-yloxy group introduces hydrogen-bonding capabilities, similar to the trifluoromethylphenyl group in MK47, which enhances lipophilicity and metabolic stability .

Substituent Effects :

- The thiophen-2-yl group is common across analogs (e.g., MAC-5576, MK47) and is associated with π-π stacking interactions in enzyme active sites .

- Replacement of tetrazole (compounds 22–28) with pyrazine-oxy in the target compound likely reduces metabolic instability, as tetrazoles are prone to oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.